molecular formula C7H18O4Si B1583166 Trimethoxy(3-methoxypropyl)silane CAS No. 33580-59-5

Trimethoxy(3-methoxypropyl)silane

Cat. No.: B1583166
CAS No.: 33580-59-5
M. Wt: 194.3 g/mol
InChI Key: JPMBLOQPQSYOMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxy(3-methoxypropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyltrimethoxysilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a fixed bed reactor. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction of this mixture with methanol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(3-methoxypropyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethoxy(3-methoxypropyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trimethoxy(3-methoxypropyl)silane involves the hydrolysis of its methoxy groups to form silanols, which can then condense to form siloxane bonds. This process enhances the adhesion between different materials by forming strong covalent bonds at the interface. The molecular targets include hydroxyl groups on the surface of inorganic materials, which react with the silanols to form stable siloxane linkages .

Comparison with Similar Compounds

Uniqueness: Trimethoxy(3-methoxypropyl)silane is unique due to its combination of hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in a wide range of chemical reactions. Its methoxypropyl group also provides additional functionality, making it more versatile compared to other silane compounds .

Properties

IUPAC Name

trimethoxy(3-methoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMBLOQPQSYOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187277
Record name Ether, methyl (3-(trimethoxysilyl)propyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33580-59-5
Record name Trimethoxy(3-methoxypropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33580-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, methyl (3-(trimethoxysilyl)propyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, methyl (3-(trimethoxysilyl)propyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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